(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride
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Overview
Description
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride typically involves the reaction of benzofuran derivatives with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized benzofurans.
Substitution: The acetyl chloride group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic applications are explored, particularly in developing new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Coumarin: Another heterocyclic compound with diverse applications.
Uniqueness
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
60034-00-6 |
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Molecular Formula |
C10H5ClO3 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-(3-oxo-2-benzofuran-1-ylidene)acetyl chloride |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H |
InChI Key |
HZINEXFMSJWCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)Cl)OC2=O |
Origin of Product |
United States |
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